N-(2-((2-Chloro-6-cyano-4-nitrophenyl)azo)-5-(dipentylamino)phenyl)acetamide
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Overview
Description
N-(2-((2-Chloro-6-cyano-4-nitrophenyl)azo)-5-(dipentylamino)phenyl)acetamide is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes, pigments, and various industrial applications due to their vivid colors and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Chloro-6-cyano-4-nitrophenyl)azo)-5-(dipentylamino)phenyl)acetamide typically involves a multi-step process:
Diazotization: The starting material, 2-chloro-6-cyano-4-nitroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-(dipentylamino)phenyl)acetamide under alkaline conditions to form the azo compound.
Purification: The crude product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the diazotization and coupling reactions.
Continuous flow processes: To improve efficiency and yield.
Automated purification systems: To ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-Chloro-6-cyano-4-nitrophenyl)azo)-5-(dipentylamino)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenylacetamides.
Scientific Research Applications
N-(2-((2-Chloro-6-cyano-4-nitrophenyl)azo)-5-(dipentylamino)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a dye or pigment in various chemical processes.
Biology: Potential use in staining biological specimens.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of colored materials and coatings.
Mechanism of Action
The mechanism of action of N-(2-((2-Chloro-6-cyano-4-nitrophenyl)azo)-5-(dipentylamino)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The azo group can undergo reduction to form active metabolites that interact with biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((2-Chloro-6-cyano-4-nitrophenyl)azo)phenyl)acetamide
- N-(2-((2-Bromo-6-cyano-4-nitrophenyl)azo)-5-(dipentylamino)phenyl)acetamide
- N-(2-((2-Chloro-6-cyano-4-nitrophenyl)azo)-5-(diethylamino)phenyl)acetamide
Uniqueness
N-(2-((2-Chloro-6-cyano-4-nitrophenyl)azo)-5-(dipentylamino)phenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
CAS No. |
73567-44-9 |
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Molecular Formula |
C25H31ClN6O3 |
Molecular Weight |
499.0 g/mol |
IUPAC Name |
N-[2-[(2-chloro-6-cyano-4-nitrophenyl)diazenyl]-5-(dipentylamino)phenyl]acetamide |
InChI |
InChI=1S/C25H31ClN6O3/c1-4-6-8-12-31(13-9-7-5-2)20-10-11-23(24(16-20)28-18(3)33)29-30-25-19(17-27)14-21(32(34)35)15-22(25)26/h10-11,14-16H,4-9,12-13H2,1-3H3,(H,28,33) |
InChI Key |
AHZLBMBTQAAODC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])C#N)NC(=O)C |
Origin of Product |
United States |
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